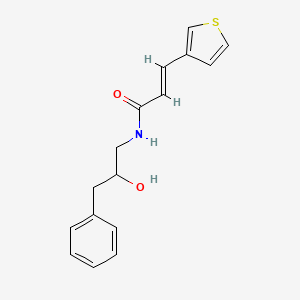
(E)-N-(2-hydroxy-3-phenylpropyl)-3-(thiophen-3-yl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-(2-hydroxy-3-phenylpropyl)-3-(thiophen-3-yl)acrylamide, also known as HPP-4382, is a small molecule inhibitor that has been the subject of scientific research due to its potential therapeutic applications.
Mechanism of Action
(E)-N-(2-hydroxy-3-phenylpropyl)-3-(thiophen-3-yl)acrylamide works by inhibiting the activity of specific enzymes or proteins that are involved in the disease pathogenesis. For example, this compound has been shown to inhibit the activity of a protein called STAT3, which is involved in the development of cancer and inflammation.
Biochemical and Physiological Effects:
This compound has been reported to have various biochemical and physiological effects. For example, this compound has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and modulate the immune response.
Advantages and Limitations for Lab Experiments
(E)-N-(2-hydroxy-3-phenylpropyl)-3-(thiophen-3-yl)acrylamide has several advantages for lab experiments, such as its small molecular size, which allows it to easily penetrate cell membranes and reach its target. However, this compound also has some limitations, such as its potential toxicity and the need for further optimization to improve its efficacy and selectivity.
Future Directions
Several future directions have been proposed for (E)-N-(2-hydroxy-3-phenylpropyl)-3-(thiophen-3-yl)acrylamide research, such as the development of more potent and selective inhibitors, the evaluation of its efficacy in animal models of diseases, and the investigation of its potential use in combination with other therapies.
Conclusion:
This compound is a small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is necessary to fully understand the potential of this compound as a therapeutic agent.
Synthesis Methods
(E)-N-(2-hydroxy-3-phenylpropyl)-3-(thiophen-3-yl)acrylamide can be synthesized using a multi-step process involving the reaction of various reagents. The detailed synthesis method has been described in a scientific paper published by the researchers who first synthesized this compound.
Scientific Research Applications
(E)-N-(2-hydroxy-3-phenylpropyl)-3-(thiophen-3-yl)acrylamide has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and autoimmune disorders. Several scientific studies have reported the inhibitory effect of this compound on specific molecular targets involved in these diseases.
properties
IUPAC Name |
(E)-N-(2-hydroxy-3-phenylpropyl)-3-thiophen-3-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2S/c18-15(10-13-4-2-1-3-5-13)11-17-16(19)7-6-14-8-9-20-12-14/h1-9,12,15,18H,10-11H2,(H,17,19)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MESWKABOJFWNSZ-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CNC(=O)C=CC2=CSC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC(CNC(=O)/C=C/C2=CSC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



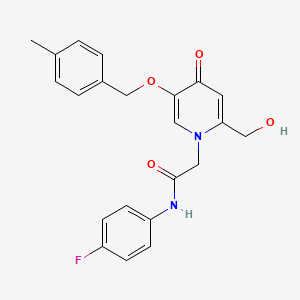
![Benzo[d]thiazol-2-yl(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone](/img/structure/B2952034.png)

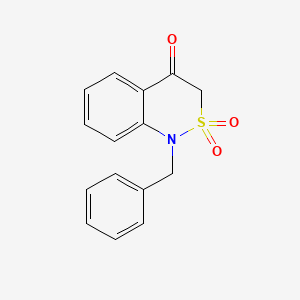

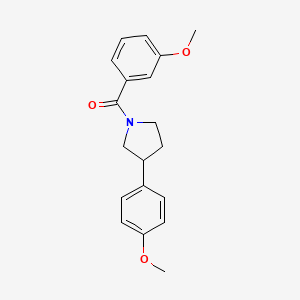

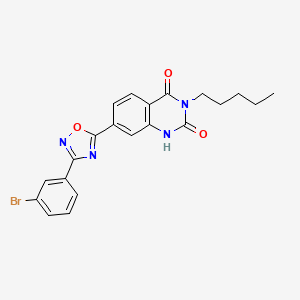
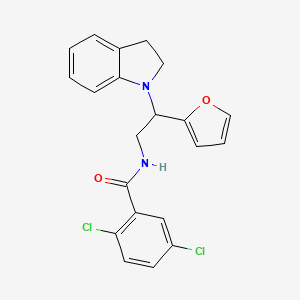

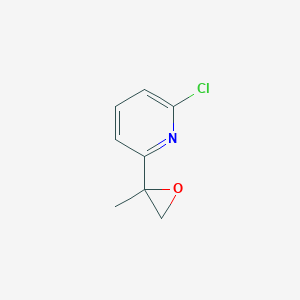
![N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]thiophen-3-yl}-N-ethylbenzenesulfonamide](/img/structure/B2952051.png)